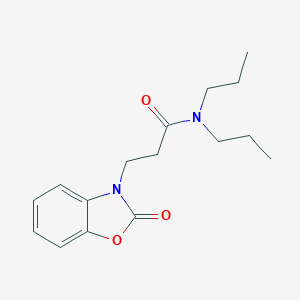
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DPA-714 and belongs to the family of benzoxazole derivatives.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide' involves the condensation of 2-aminobenzoic acid with propionic anhydride to form 2-propionylaminobenzoic acid. The resulting compound is then reacted with phosphorus pentoxide and urea to form 2-propionylaminobenzoxazole. This compound is then reacted with propylamine and propionic anhydride to form 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide.
Starting Materials
2-aminobenzoic acid, propionic anhydride, phosphorus pentoxide, urea, propylamine
Reaction
Step 1: Condensation of 2-aminobenzoic acid with propionic anhydride to form 2-propionylaminobenzoic acid., Step 2: Reaction of 2-propionylaminobenzoic acid with phosphorus pentoxide and urea to form 2-propionylaminobenzoxazole., Step 3: Reaction of 2-propionylaminobenzoxazole with propylamine and propionic anhydride to form 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide.
Scientific Research Applications
DPA-714 has been extensively studied for its potential applications in various fields of research. One of the significant applications of DPA-714 is in the field of neuroimaging. DPA-714 is a ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. TSPO imaging using DPA-714 has been used to detect neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
Mechanism Of Action
DPA-714 binds to the TSPO on the outer mitochondrial membrane, which is upregulated in activated microglia and astrocytes. The binding of DPA-714 to TSPO leads to the modulation of the mitochondrial membrane potential, which regulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. DPA-714 has been shown to reduce the production of ROS and pro-inflammatory cytokines, thereby reducing neuroinflammation.
Biochemical And Physiological Effects
DPA-714 has been shown to have several biochemical and physiological effects. In animal studies, DPA-714 has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. DPA-714 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using DPA-714 in lab experiments is its high binding affinity for TSPO. DPA-714 has been shown to have a higher binding affinity for TSPO than other TSPO ligands such as PK11195. However, one of the limitations of using DPA-714 is its relatively short half-life, which limits its use in longitudinal studies.
Future Directions
There are several future directions for the research on DPA-714. One of the significant future directions is the development of new TSPO ligands with longer half-lives and higher binding affinities for TSPO. Another future direction is the investigation of the role of DPA-714 in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of DPA-714 in clinical studies for the diagnosis and treatment of neuroinflammation in humans is a promising future direction.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DPA-714 involves the reaction of 2-amino-6-chlorobenzoxazole with 3-(dipropylamino)propanoyl chloride. DPA-714 has been extensively studied for its potential applications in neuroimaging, and its mechanism of action involves the modulation of the mitochondrial membrane potential, which regulates the production of ROS and the release of pro-inflammatory cytokines. DPA-714 has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on DPA-714, including the development of new TSPO ligands and the investigation of its role in other neurological disorders.
properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-10-17(11-4-2)15(19)9-12-18-13-7-5-6-8-14(13)21-16(18)20/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIFLMIWRDHVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

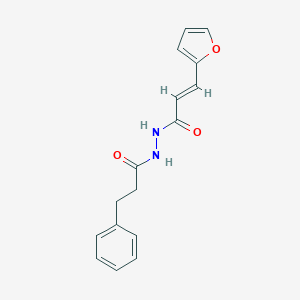
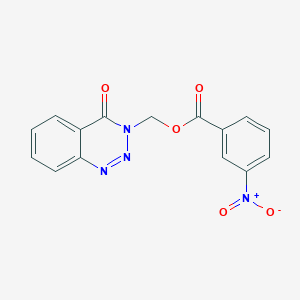
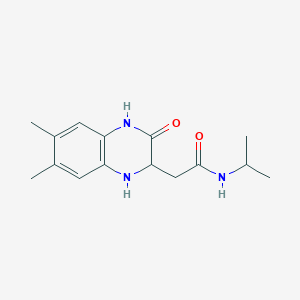
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)
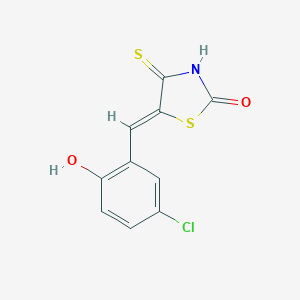
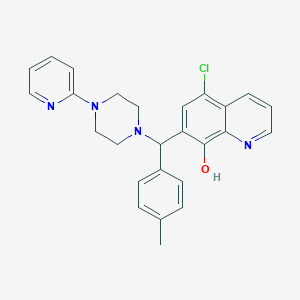
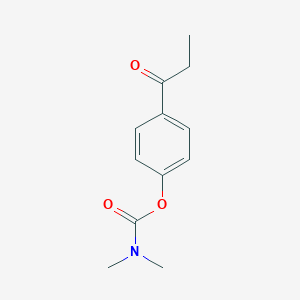
![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)
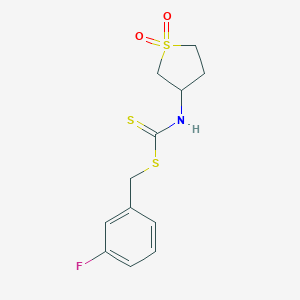
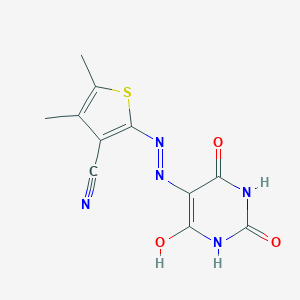
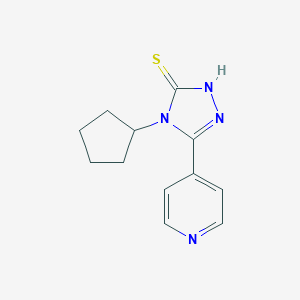
![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)